molecular formula C8H6ClN5O B2521282 2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396676-16-6

2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2521282
CAS No.: 1396676-16-6
M. Wt: 223.62
InChI Key: AQCDKJDMXZOSIM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound that contains a tetrazole ring substituted with a 4-chlorophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions for temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide
  • 2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
  • 2-(4-methylphenyl)-2H-tetrazole-5-carboxamide

Uniqueness

2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can impart specific electronic and steric properties that influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring .

Properties

IUPAC Name

2-(4-chlorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN5O/c9-5-1-3-6(4-2-5)14-12-8(7(10)15)11-13-14/h1-4H,(H2,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCDKJDMXZOSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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